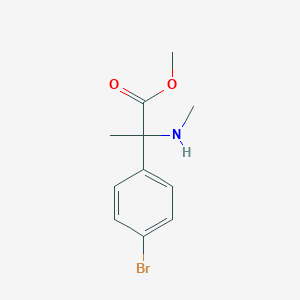

Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate

Description

Properties

IUPAC Name |

methyl 2-(4-bromophenyl)-2-(methylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(13-2,10(14)15-3)8-4-6-9(12)7-5-8/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLSMSOTHBWPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)(C(=O)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184523-18-9 | |

| Record name | methyl 2-(4-bromophenyl)-2-(methylamino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate is a compound of significant interest in pharmaceutical and biochemical research due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated phenyl ring, which enhances its reactivity and interaction with biological targets. The presence of the methylamino group contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The bromine atom and the ester functional group play crucial roles in its reactivity:

- Receptor Binding : The compound may bind to neurotransmitter receptors, potentially influencing neurotransmission and exhibiting effects relevant to neurological disorders.

- Enzyme Interaction : It has been suggested that the compound may act as an inhibitor of certain enzymes, which could be vital in metabolic pathways or disease processes.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, particularly against certain bacterial strains. Its structural characteristics allow it to disrupt bacterial growth by inhibiting essential enzymatic functions.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy. The mechanism may involve inducing apoptosis or inhibiting cell proliferation through interaction with specific cellular pathways .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : In vitro assays demonstrated that the compound exhibits significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Cytotoxicity Assays : MTT assays conducted on various cancer cell lines revealed that the compound displays moderate cytotoxicity, with IC50 values indicating effective inhibition of cell growth. These findings suggest potential as a lead compound in anticancer drug development .

- Binding Affinity Studies : Binding studies using molecular modeling techniques have shown that this compound has a high affinity for certain receptors involved in neurotransmission, which may explain its potential neurological effects .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Compounds

Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that lead to the development of pharmaceuticals and agrochemicals. The compound's reactivity is enhanced by the presence of the bromine atom and the ester functional group, making it a versatile building block in organic chemistry .

Biological Research

Biochemical Probes

In biological studies, this compound is investigated for its potential effects on various biological systems. It acts as a biochemical probe to study enzyme-catalyzed reactions and can be used in assays to understand metabolic pathways .

Antimicrobial Activity

A case study assessed the antimicrobial efficacy of this compound, revealing that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential use in developing new antimicrobial agents .

Medicinal Applications

Therapeutic Properties

Research has explored the therapeutic potential of this compound as a precursor in drug development. Its structural characteristics may contribute to its efficacy against certain diseases, including cancer .

Cytotoxicity Studies

In vitro studies on cancer cell lines demonstrated that compounds with similar structures exhibited significant cytotoxicity. The presence of the bromine atom was critical in enhancing potency against cancer cells, indicating potential applications in oncology .

Industrial Applications

Production of Specialty Chemicals

this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use as a building block in manufacturing polymers and resins .

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Exhibited MIC comparable to standard antibiotics, indicating potential for new antimicrobial agents. |

| Cytotoxicity Analysis | Demonstrated significant cytotoxicity against cancer cell lines; bromine enhances potency. |

| Enzyme-Catalyzed Reactions | Used as a substrate in biochemical assays to study metabolic pathways. |

Comparison with Similar Compounds

Methyl 2-(4-bromophenyl)-2-methylpropanoate (CAS RN: 154825-97-5)

- Structural Difference: Replaces the methylamino group with a methyl group.

- Physicochemical Properties: Lower solubility in polar solvents due to the absence of an amino group. Applications: Primarily used as a non-polar intermediate in polymer and material science .

Ethyl 2-(4-bromophenyl)-2-methylpropanoate (CAS RN: 32454-36-7)

- Structural Difference : Ethyl ester instead of methyl ester.

- Lipophilicity: Increased logP value (estimated +0.5) due to the ethyl group, improving membrane permeability .

Boc-4-bromo-D-phenylalanine Methyl Ester (Catalog#: 1011CW)

- Structural Difference: Features a Boc-protected amino group and a phenylalanine backbone.

- Impact :

Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate (CAS: 1803566-66-6)

- Structural Difference: Nitro group at the 2-position of the bromophenyl ring and a methylated amino group.

- Impact: Electronic Effects: The nitro group is electron-withdrawing, reducing the aromatic ring’s electron density and altering reactivity in electrophilic substitutions. Applications: Potential use in explosives or dyes due to nitro functionality .

2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid

- Structural Difference : Carboxylic acid instead of methyl ester and an ethyl substituent on the phenyl ring.

- Impact :

Comparative Data Table

Key Research Findings

Synthetic Accessibility: this compound can be synthesized via amination of bromophenyl precursors, as demonstrated in analogous ester syntheses (e.g., methyl 2-(4-bromophenyl)acetate, 99% yield via thionyl chloride esterification) .

Biological Relevance: The methylamino group enhances interactions with biological targets, as seen in related compounds like imazamethabenz-methyl (a herbicide with similar ester and aromatic motifs) .

Preparation Methods

Synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid

Starting material: 2-methyl-2-phenylpropanoic acid is the primary substrate, readily prepared from benzene, methacrylic acid, and aluminum chloride as described by Prijs (1952).

Bromination: The selective bromination of 2-methyl-2-phenylpropanoic acid is performed in an aqueous medium, which can be acidic, neutral, or alkaline. This aqueous bromination avoids the use of toxic halogenated solvents like carbon tetrachloride, making the process more environmentally friendly and suitable for industrial scale.

Reaction conditions: Bromine is added slowly to a mixture of 2-methyl-2-phenylpropanoic acid and water, with pH maintained around neutral (pH ~7) by dropwise addition of sodium carbonate or sodium bicarbonate. The reaction temperature is controlled between 25–35°C. One to two equivalents of bromine per equivalent of substrate are sufficient for complete bromination; less than one equivalent leads to incomplete reaction.

Isolation: After completion, the reaction mixture is acidified (pH 1–2) with hydrochloric acid, and the product is extracted with an organic solvent such as dichloromethane. The organic layer is dried and concentrated. The crude product is then purified by suspension in solvents like hexanes or heptanes and filtration, yielding 2-(4-bromophenyl)-2-methylpropanoic acid with purity >98%.

Selectivity: This bromination method yields predominantly the 4-bromo isomer with minimal formation of the 3-bromo isomer (~1–2%).

Conversion to Methyl 2-(4-bromophenyl)-2-methylpropanoate

Esterification: The purified 2-(4-bromophenyl)-2-methylpropanoic acid is dissolved in toluene and treated with methanol and sulfuric acid at 63–67°C for about 16 hours to form the methyl ester.

Workup: The reaction mixture is cooled and washed sequentially with water, sodium carbonate solution, and sodium chloride solution to remove impurities and residual acid.

Purification: The organic phase is concentrated under reduced pressure to yield methyl 2-(4-bromophenyl)-2-methylpropanoate with approximately 79% yield and >99% purity.

Methylation of the Benzylic Carbon to Form Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate

Methylation: Methylation of the benzylic carbon is performed by reacting the methyl ester with methyl iodide in the presence of sodium hydride in tetrahydrofuran (THF). This step introduces the methylamino group.

Reaction specifics: Approximately 2.4 equivalents of methyl iodide are used relative to the substrate to ensure complete methylation.

Purification: The product is isolated by standard organic workup and purification techniques to yield this compound in high purity.

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Bromination | 2-methyl-2-phenylpropanoic acid, Br2, Na2CO3 | 25–35 | ~81 | 98.5 | Aqueous medium, pH ~7, selective 4-bromo isomer |

| Esterification | 2-(4-bromophenyl)-2-methylpropanoic acid, MeOH, H2SO4 | 63–67 | 79 | 99.2 | Toluene solvent, 16 h reaction time |

| Benzylic methylation | Methyl iodide, NaH, THF | Ambient | — | High | 2.4 eq methyl iodide, methylamino group formed |

The aqueous bromination method represents a significant improvement over earlier methods that used toxic solvents and expensive reagents like trimethyl chlorosilane and methyl iodide for initial steps.

The selective bromination in water-based media under controlled pH avoids formation of multiple isomers and reduces purification complexity.

The process is scalable, with documented batch reactions involving hundreds of kilograms of substrate and reagents, demonstrating industrial feasibility.

The esterification and methylation steps are well-established organic transformations, optimized for high yield and purity.

The entire synthetic sequence provides a practical route to this compound, an important intermediate for pharmaceutical applications such as fexofenadine synthesis.

The preparation of this compound involves a selective bromination of 2-methyl-2-phenylpropanoic acid in aqueous medium, followed by esterification and benzylic methylation. The aqueous bromination step is notable for its selectivity, environmental friendliness, and industrial scalability. Subsequent esterification and methylation steps yield the target compound in high purity and yield, making this method authoritative and suitable for commercial production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.